Introduction: The Strategic Utility of Azidotrihexylsilane in Modern Synthesis
Introduction: The Strategic Utility of Azidotrihexylsilane in Modern Synthesis
An In-depth Technical Guide to Azidotrihexylsilane
Azidotrihexylsilane (CAS 67859-76-1) is an organosilicon compound that has garnered significant interest from the scientific community, particularly those in drug discovery and materials science. It belongs to the versatile class of azidosilanes, which serve as valuable and safer surrogates for the highly toxic and explosive hydrazoic acid.[1] The molecule's architecture is strategically designed for high efficacy in organic synthesis: the trihexylsilyl group imparts significant lipophilicity and ensures excellent solubility in a wide array of non-polar organic solvents, while the covalently attached azide moiety (-N₃) functions as a "spring-loaded" reactive handle for a variety of powerful chemical transformations.
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safe handling of Azidotrihexylsilane, with a focus on its application in bioorthogonal "click" chemistry—a cornerstone of modern pharmaceutical and bioconjugation research.
Physicochemical and Molecular Properties
The fundamental properties of Azidotrihexylsilane are summarized below. It is important to note that while core molecular data is well-established, specific experimental physical constants such as boiling point and density are not widely reported in public literature and may require experimental determination for specific applications.
| Property | Value | Source |
| CAS Number | 67859-76-1 | [2] |
| Molecular Formula | C₁₈H₃₉N₃Si | [2] |
| Molecular Weight | 325.61 g/mol | [2] |
| IUPAC Name | Azido(trihexyl)silane | [2] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Refractive Index | Data not available | N/A |
Synthesis of Azidotrihexylsilane
The most direct and reliable method for synthesizing Azidotrihexylsilane is through the nucleophilic substitution of a corresponding halosilane with a metal azide. The reaction of chlorotrihexylsilane with sodium azide in a polar aprotic solvent is a common and efficient approach. The causality behind this choice is the high nucleophilicity of the azide anion and the excellent leaving group ability of the chloride on the silicon center. The use of an aprotic solvent like DMF or acetonitrile is critical to prevent the hydrolysis of the chlorosilane and the formation of hydrazoic acid.
Caption: General workflow for the synthesis of Azidotrihexylsilane.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work must be performed in a certified chemical fume hood.
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Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
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Reagent Addition: To the flask, add sodium azide (1.2 equivalents) and anhydrous dimethylformamide (DMF). Begin stirring to form a suspension.
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Substrate Introduction: Add chlorotrihexylsilane (1.0 equivalent) to the suspension via a syringe or dropping funnel.
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Reaction: Heat the mixture to 70-80 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting chlorosilane. The reaction typically proceeds to completion within 12-24 hours.
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Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with a non-polar organic solvent such as hexane or diethyl ether.
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Isolation: Combine the organic extracts and wash them with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude Azidotrihexylsilane can be purified further by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Chemical Reactivity and Core Applications
The synthetic utility of Azidotrihexylsilane is dominated by the reactivity of the azide group. It is a key building block for introducing nitrogen-containing functionalities and is most celebrated for its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4][5] This "click" reaction is a cornerstone of modern chemical synthesis due to its high efficiency, mild reaction conditions, and exceptional specificity, making it suitable for complex molecular assembly and bioconjugation.[6][7]
The CuAAC reaction joins the azide with a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linker is not merely a passive connector; it is a rigid, aromatic, and highly polar heterocycle that can engage in hydrogen bonding and dipole-dipole interactions, often improving the pharmacokinetic properties of drug candidates.
Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC Reaction
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Setup: In a vial, dissolve the terminal alkyne (1.0 equivalent) and Azidotrihexylsilane (1.05 equivalents) in a 1:1 mixture of tert-butanol and water.
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Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water. Prepare another solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
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Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[1] The reaction mixture will often change color, indicating the formation of the active Cu(I) species.
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Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 24 hours and can be monitored by TLC or LC-MS.
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Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude triazole can be purified by silica gel column chromatography.
Spectroscopic Characterization
Authenticating the structure of Azidotrihexylsilane and its products relies on standard spectroscopic methods.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of Azidotrihexylsilane is the strong, sharp asymmetric stretching vibration (νₐₛ) of the azide (-N₃) group. This peak appears in a relatively uncongested region of the spectrum, typically around 2100 cm⁻¹ . The presence of C-H stretching vibrations from the hexyl chains will also be observed around 2850-2960 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show characteristic signals for the hexyl chains. Protons on the alpha-carbon (α-CH₂) adjacent to the silicon atom are expected to appear as a triplet around 0.5-0.8 ppm. The other methylene groups (-CH₂-) will produce overlapping multiplets between approximately 1.2 and 1.4 ppm, and the terminal methyl groups (-CH₃) will appear as a triplet around 0.9 ppm.[8]
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¹³C NMR: The carbon signals for the hexyl chains will be observed in the aliphatic region of the spectrum. The α-carbon will be the most downfield signal among the alkyl carbons due to the influence of the silicon atom, typically appearing around 15-20 ppm. The remaining carbons of the hexyl chain will appear between 14 and 35 ppm.[9][10]
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Safety, Handling, and Storage
Azidosilanes demand rigorous adherence to safety protocols due to their inherent reactivity and potential hazards.
| Hazard | Description and Precaution |
| Moisture Sensitivity | Reacts with water, including atmospheric moisture, to hydrolyze, forming hydrazoic acid (HN₃). Hydrazoic acid is highly toxic, volatile, and explosive. All manipulations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. [1] |
| Toxicity | Inhalation or absorption of azidosilanes can lead to the in-situ release of hydrazoic acid, which is a potent vasodilator and can cause a sudden, dangerous drop in blood pressure.[1] Work must be performed in a well-ventilated chemical fume hood. |
| Flammability | Azidosilanes are flammable liquids. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge. [11] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[12][13] |
| Storage | Store in a tightly sealed container under an inert atmosphere. The container should be kept in a cool, dry, well-ventilated area designated for flammable liquids, such as a flammables-rated refrigerator.[11] |
| Spill & Disposal | Absorb small spills with an inert, non-combustible material (e.g., sand, vermiculite). Do not use water. Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations. |
References
- [No title provided] (n.d.).
- [No title provided] (n.d.).
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- [No title provided] (n.d.).
- Application Notes: Azidotrimethylsilane in the Synthesis of Bioactive Molecules. (n.d.). Benchchem.
- [No title provided] (n.d.).
- Azidotrimethylsilane(4648-54-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- Azidotrimethylsilane. (n.d.). NIST WebBook.
- Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. (2025, April 19). ChemTalk.
- A Recent Concept of Importance: Click Chemistry. (n.d.).
- Silane, azidotrihexyl-. (2023, November 1). US EPA.
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2013, June 19). PMC.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- The growing applications of click chemistry. (2007, May 3). Roeder Research Lab.
- The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). PMC.
- 1H NMR and 13C NMR spectra of azide functionalized POSS. (a)... (n.d.). ResearchGate.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
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